(+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol

描述

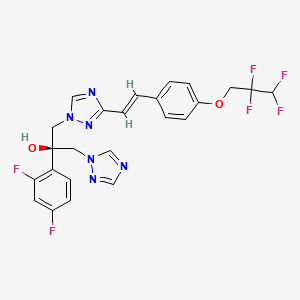

The compound (+)-(R)-2-(2,4-difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol is a triazole-based molecule with a complex structure featuring:

- A 2,4-difluorophenyl group at the central carbon.

- Two 1,2,4-triazole rings attached via methylene groups.

- An (E)-styryl linker substituted with a 2,2,3,3-tetrafluoropropoxy group on the triazole moiety.

The styryl group and fluorinated substituents likely enhance lipophilicity, influencing membrane permeability and metabolic stability .

属性

CAS 编号 |

141113-28-2 |

|---|---|

分子式 |

C24H20F6N6O2 |

分子量 |

538.4 g/mol |

IUPAC 名称 |

(2R)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C24H20F6N6O2/c25-17-4-7-19(20(26)9-17)23(37,10-35-14-31-13-33-35)11-36-15-32-21(34-36)8-3-16-1-5-18(6-2-16)38-12-24(29,30)22(27)28/h1-9,13-15,22,37H,10-12H2/b8-3+/t23-/m1/s1 |

InChI 键 |

FZEJTXCSLUORDW-DHXBXMGCSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |

手性 SMILES |

C1=CC(=CC=C1/C=C/C2=NN(C=N2)C[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |

规范 SMILES |

C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |

外观 |

Solid powder |

其他CAS编号 |

149715-95-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(2,4-difluorophenyl)-1-(3-(4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol D 0870 D-0870 D0870 DO870 ICI 195,739 ICI 195739 ICI-195739 |

产品来源 |

United States |

准备方法

合成路线和反应条件

ICI-D0870 的合成涉及多个步骤:

缩合反应: 第一步涉及使用二甲基甲酰胺中的氢化钠将 4-氯苯腈与 2,2,3,3-四氟丙醇缩合,生成 4-(2,2,3,3-四氟丙氧基)苯腈。

还原: 然后,将该中间体使用甲苯中的二异丁基铝氢化物还原成相应的苯甲醛。

与二乙氧基磷酰乙酸乙酯缩合: 然后,在四氢呋喃中存在氢氧化钾的情况下,将苯甲醛与二乙氧基磷酰乙酸乙酯缩合,生成 (E)-4-(2,2,3,3-四氟丙氧基)肉桂酸乙酯。

皂化: 使用乙醇-水中的氢氧化钠将酯皂化成相应的酸。

酰胺化: 使用亚硫酰氯处理后,然后在甲苯中用氨水处理,将酸转化成相应的酰胺。

工业生产方法

ICI-D0870 的工业生产遵循类似的合成路线,但规模更大,并针对产率和纯度进行了优化。使用连续流动反应器和自动化合成平台可以提高该过程的效率和可扩展性。

化学反应分析

反应类型

ICI-D0870 经历各种化学反应,包括:

氧化: 它可以在特定条件下氧化以形成不同的氧化态。

还原: 还原反应可以改变其官能团,可能改变其生物活性。

取代: 亲核和亲电取代反应可以引入不同的取代基,改变其化学性质。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用像氢化锂铝和硼氢化钠这样的还原剂。

取代: 条件根据所引入的取代基而异,但典型试剂包括卤化物和有机金属化合物。

主要产物

这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化会导致形成羧酸或酮,而还原会导致形成醇或胺。

科学研究应用

ICI-D0870 由于其在各个领域的应用而得到广泛研究:

化学: 它作为研究细胞色素 P450 抑制剂及其与其他分子相互作用的模型化合物。

生物学: 它作为细胞色素 P450 51 抑制剂的作用使其在研究原生动物寄生虫的代谢途径方面具有价值。

医学: ICI-D0870 在治疗恰加斯病方面显示出希望,因为它可以抑制克氏锥虫的生长.

工业: 它的合成和修饰为开发新的抗真菌和抗寄生虫剂提供了见解。

作用机制

ICI-D0870 通过抑制细胞色素 P450 51 发挥其作用,细胞色素 P450 51 是一种对原生动物寄生虫中麦角甾醇的生物合成至关重要的酶。 通过阻断这条途径,ICI-D0870 破坏寄生虫的细胞膜完整性,导致其死亡 .

相似化合物的比较

Structural Analogs and Key Differences

Key Observations:

Fluorination Patterns: The target compound and Fluconazole share the 2,4-difluorophenyl core, but the former incorporates additional fluorination in the tetrafluoropropoxy group. This may improve metabolic stability by reducing oxidative degradation .

Styryl-Tetrafluoropropoxy Group :

- Unique to the target compound, this group likely enhances lipophilicity and membrane penetration compared to Fluconazole and its racemic analog .

Stereochemistry :

- The target compound is specified as the (+)-(R) enantiomer, which may confer superior target selectivity compared to racemic mixtures like (2RS)-analogs .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Fluorination generally reduces CYP450-mediated metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs .

生物活性

The compound (+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol is a novel antifungal agent that exhibits significant biological activity against various fungal pathogens. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives known for their antifungal properties. The structural formula includes multiple functional groups that enhance its biological activity:

- Difluorophenyl group : Contributes to lipophilicity and potential interactions with biological membranes.

- Triazole rings : Essential for antifungal activity through inhibition of ergosterol biosynthesis.

The primary mechanism of action for triazole compounds involves the inhibition of the enzyme 14-alpha lanosterol demethylase , a critical step in the ergosterol biosynthetic pathway. By disrupting ergosterol synthesis, these compounds compromise the integrity of fungal cell membranes, leading to cell death.

Antifungal Efficacy

Research indicates that this compound displays potent antifungal activity against several strains of Candida species and other pathogenic fungi. Comparative studies have shown that it outperforms traditional antifungal agents like ketoconazole in terms of efficacy and safety profiles.

| Pathogen | Minimum Effective Concentration (MEC) | Comparison with Ketoconazole |

|---|---|---|

| Candida albicans | 0.31 µg/mL | 20 days longer survival in mice |

| Aspergillus fumigatus | 0.25 µg/mL | Superior efficacy |

Case Studies

- In Vivo Studies : In murine models infected with Candida albicans, administration of the compound at a dose of 50 mg/kg resulted in a significant increase in mean survival time (MST) compared to controls treated with ketoconazole. The most active diastereoisomer showed a two-fold higher activity than its counterpart.

- In Vitro Assays : The compound was evaluated using the broth microdilution method to determine its minimum inhibitory concentration (MIC). Results indicated a strong correlation between structural modifications and enhanced antifungal activity.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound through structural modifications. The introduction of various substituents has been shown to improve solubility and bioavailability:

- Tetrafluoropropoxy group : Enhances hydrophobic interactions with fungal membranes.

- Hydroxyl modifications : Increase binding affinity to target enzymes.

常见问题

What are the key synthetic pathways for preparing the compound?

The synthesis involves multi-step reactions, starting with a difluorophenyl ethanone intermediate. Key steps include nucleophilic substitution to introduce triazole moieties and Heck coupling for E-styryl configuration. For example, sodium azide and triethyl orthoformate in acetic acid facilitate triazole cyclization, while zinc reduction (0.412 g Zn in 3.68 mL acetic acid) optimizes nitro-to-amine conversion. Patent methods report >90% E-selectivity using Pd catalysts and controlled temperatures .

How is the stereochemistry of the compound confirmed?

X-ray crystallography (e.g., CCDC deposition for analogous structures) and ¹H NMR analysis are critical. Coupling constants (e.g., J = 12.6 Hz for dd splitting at δ 5.08 ppm) confirm stereochemical assignments. ¹³C NMR and IR spectra further validate the spatial arrangement of substituents .

What in vitro models assess its antifungal efficacy?

Broth microdilution assays against Candida albicans and Aspergillus fumigatus determine minimum inhibitory concentrations (MICs). Structural analogs with piperazine substituents showed MICs of 0.5–4 μg/mL, highlighting potency against azole-resistant strains .

How do structural modifications influence antifungal activity?

SAR studies reveal that electron-withdrawing groups on the styryl moiety (e.g., tetrafluoropropoxy) enhance target binding. Nitro-triazole derivatives exhibit variable activity depending on substituent position, with para-substitutions improving solubility and logP values. Piperazine modifications (e.g., 4-substituted phenyl) increase membrane permeability .

What analytical techniques ensure purity and identity?

HPLC (UV detection at λ = 254 nm) and LC-MS confirm purity (>98%) and molecular ion peaks ([M+H]⁺). ¹⁹F NMR (e.g., δ -120 to -140 ppm for CF₂/CF₃ groups) and IR (C=N stretches ~1600 cm⁻¹) verify fluorinated and triazole components. Recrystallization in ethanol/water mixtures removes impurities .

How to resolve contradictions in antifungal activity data?

Discrepancies in MIC values between analogs are addressed by standardizing assay conditions (e.g., RPMI-1640 media, 48-hour incubation). Docking studies (e.g., Glide XP scoring) reconcile differences by correlating binding affinity with steric and electronic effects of substituents .

What strategies optimize the E-styryl configuration during synthesis?

E-selectivity is achieved via Heck coupling with Pd(OAc)₂ and bulky phosphine ligands at 80°C. Patent methods emphasize maintaining anhydrous conditions and slow addition of styryl halides to minimize Z-isomer formation .

How is triazole ring formation confirmed spectroscopically?

¹H NMR shows singlet peaks for triazole protons at δ 7.8–8.2 ppm. MS data ([M+H]⁺ = 413) and elemental analysis (C: 52.1%, H: 3.2%, N: 20.3%) validate molecular composition. IR spectra further confirm ring vibrations .

What is the mechanism of action as a metalloenzyme inhibitor?

The compound targets fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Docking studies indicate triazole coordination to the heme iron, while fluorinated substituents enhance hydrophobic interactions with the enzyme's active site. Analogous compounds showed IC₅₀ values of 0.1–1.0 μM against recombinant CYP51 .

How are metabolic stability and degradation products analyzed?

Microsomal stability assays (e.g., human liver microsomes) monitor parent compound depletion via LC-MS/MS. Major metabolites include hydroxylated styryl derivatives and triazole ring-opened products. Accelerated stability studies (40°C/75% RH) guide formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。